2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-

Übersicht

Beschreibung

“2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-” is a chemical compound with the molecular formula C6H8O2S . It is also known by other names such as “4-Hydroxy-3,5-dimethyl-2(5H)-thiophenone” and "4-Hydroxy-3,5-dimethyl-5H-thiophen-2-one" .

Molecular Structure Analysis

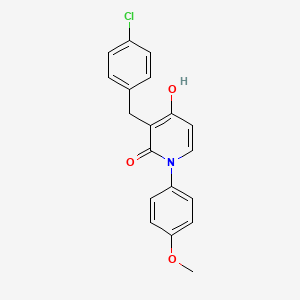

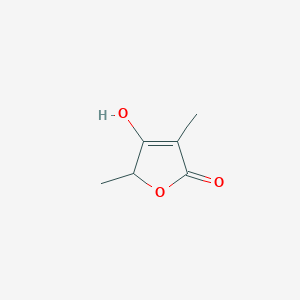

The molecular structure of “2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-” consists of a thiophene ring with two methyl groups and a hydroxy group attached . The average mass of the molecule is 144.191 Da, and its monoisotopic mass is 144.024506 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-” include a molecular weight of 144.19 g/mol . Other properties such as solubility, melting point, boiling point, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen

Aroma Compound in Food Industry

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-, also known as furaneol®, is a key flavor compound in many fruits and is highly valued in the food industry. It is synthesized in fruits through enzymatic steps and is also a product of the Maillard reaction. The compound has been the focus of significant research for synthetic preparation methods, with recent advancements in understanding its biosynthetic pathway (Schwab, 2013).

Non-Enzymatic Formation in Foodstuffs

Research has also been conducted on the non-enzymatic formation of 4,5-dimethyl-3-hydroxy-2(5H)-furanone, a related compound, in foodstuffs. This compound forms through the condensation of acetaldehyde under oxidative conditions, with 2-oxobutanoic acid as an intermediate product (Pisarnitskii, Bezzubov, & Egorov, 1987).

Role in Cooked Food and Beverages

These furanones are found in highly cooked foodstuffs, where they are important for flavor, and also appear in products like soy sauce and beer due to yeast fermentation. Their synthesis is primarily through Maillard reactions between sugars and amino acids during heating. Furthermore, they contribute to meaty and spicy/nutty flavors in various foods (Slaughter, 2007).

Thermodynamic Equilibrium and Solubility Studies

The thermodynamic equilibrium and solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in different solvent systems have been studied. This research provides valuable information for extending the application range of this compound in various solvent systems (Xu, Wang, Wang, Huang, Hao, & Yin, 2016).

Biological Function and Signal Molecules

A significant biological function of these furanones has been identified: they act as inter-organism signal molecules in several systems. For example, 5-methyl-4-hydroxy-3(2H)-furanone serves as a male pheromone in cockroaches and deters fungal growth on strawberries. These compounds have also shown both mutagenic and anti-carcinogenic activities, with some demonstrating antioxidant properties comparable to ascorbic acid (Slaughter, 1999).

Eigenschaften

IUPAC Name |

3-hydroxy-2,4-dimethyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-5(7)4(2)9-6(3)8/h4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFWUMWMONMZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C(=O)O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395507.png)

![3-[(4-Methoxybenzyl)oxy]piperidine](/img/structure/B1395508.png)

![3-[2-(Sec-butyl)phenoxy]azetidine](/img/structure/B1395509.png)

![3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395513.png)

![3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine](/img/structure/B1395514.png)

![3-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1395515.png)

![4-Hydroxy-3-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-7-carboxylic acid](/img/structure/B1395524.png)